(3S,4R)-4-Isobutylpyrrolidin-3-ol
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Overview
Description
(3S,4R)-4-Isobutylpyrrolidin-3-ol is a chiral compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are significant in medicinal chemistry due to their presence in various biologically active molecules. The specific stereochemistry of this compound contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Isobutylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a pyrrolidinone derivative. This reduction can be catalyzed by chiral catalysts or enzymes to ensure the desired stereochemistry is obtained. Another method involves the use of lipase-mediated resolution protocols, which have been shown to provide high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors for efficient and scalable production. The choice of solvents, temperature, and pressure conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Isobutylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
(3S,4R)-4-Isobutylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique stereochemistry makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its presence in various bioactive molecules, including those with antibacterial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of (3S,4R)-4-Isobutylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For instance, it may inhibit certain enzymes by fitting into their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-Isobutylpyrrolidin-3-ol: This stereoisomer has different biological activities and binding affinities due to its opposite stereochemistry.
(3S,4R)-3-Methoxy-4-methylaminopyrrolidine: Another chiral pyrrolidine derivative with distinct chemical and biological properties.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities
Uniqueness
(3S,4R)-4-Isobutylpyrrolidin-3-ol is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity. Its ability to interact selectively with molecular targets makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C8H17NO |
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Molecular Weight |
143.23 g/mol |
IUPAC Name |
(3S,4R)-4-(2-methylpropyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-6(2)3-7-4-9-5-8(7)10/h6-10H,3-5H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
LVMLUILSLURKRC-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CNC[C@H]1O |
Canonical SMILES |
CC(C)CC1CNCC1O |
Origin of Product |
United States |
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